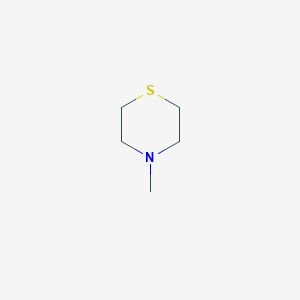

4-methylthiomorpholine

描述

Contextualization within Heterocyclic Chemistry and Thiomorpholine (B91149) Scaffolds

Heterocyclic chemistry is a major branch of organic chemistry focused on cyclic compounds where one or more carbon atoms in the ring have been replaced by a heteroatom, such as nitrogen, sulfur, or oxygen. msu.edu These structures are fundamental to the chemistry of life and are core components of numerous pharmaceuticals, natural products, and functional materials.

Within this vast field, the thiomorpholine scaffold represents a noteworthy structural class. Thiomorpholine is a six-membered saturated heterocycle containing a nitrogen atom and a sulfur atom at positions 1 and 4, respectively. jchemrev.comjchemrev.com It is the sulfur analogue of morpholine (B109124), where the ether oxygen is replaced by a sulfur atom. jchemrev.comjchemrev.comresearchgate.net The thiomorpholine ring system is considered a "privileged scaffold" in medicinal chemistry. jchemrev.comresearchgate.net This term is used to describe molecular frameworks that are capable of binding to a variety of biological targets, making them valuable starting points in the drug discovery process. jchemrev.comjchemrev.com The versatility of the thiomorpholine structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse chemical properties and applications. jchemrev.com

Significance as a Distinct Thiomorpholine Derivative in Academic Inquiry

4-Methylthiomorpholine, a specific derivative where a methyl group is attached to the nitrogen atom of the thiomorpholine ring, has been the subject of distinct academic inquiry. Its significance lies primarily in its utility as a building block and reactant in organic synthesis.

Research has documented the use of this compound in various chemical transformations. For instance, it has been employed as a substrate in oxidation reactions. One notable study demonstrated the oxidation of this compound with N-chlorosuccinimide (NCS) as a step towards the synthesis of diazasulfonium salts. beilstein-journals.orgnih.govbeilstein-journals.org This highlights its role as a precursor for creating more complex sulfur-nitrogen-containing compounds.

Furthermore, this compound serves as a foundational molecule for developing new series of compounds for materials science and medicinal chemistry research. Studies have reported its use in the synthesis of novel methylthiomorpholinephenol derivatives, which were subsequently investigated for their cardiovascular properties in comparison to established drugs. researchgate.net In a different application, the compound and its related structures have been explored for their potential as corrosion inhibitors for metals in industrial settings, specifically within aqueous alkanolamine solutions used in acid gas removal units. google.com

The reactivity of the sulfur atom is also a key aspect of its chemistry. The corresponding sulfone, this compound 1,1-dioxide, is another well-documented derivative, indicating that the sulfur center can be readily oxidized to modify the compound's electronic and steric properties. researchgate.netbldpharm.com

The table below summarizes some of the documented research applications of this compound.

| Research Area | Specific Application of this compound | Reference |

| Organic Synthesis | Substrate for oxidation with N-chlorosuccinimide (NCS) to produce diazasulfonium salts. | beilstein-journals.orgnih.govbeilstein-journals.org |

| Medicinal Chemistry | Starting material for the synthesis of new methylthiomorpholinephenol derivatives. | researchgate.net |

| Industrial Chemistry | Investigated as a potential corrosion inhibitor in aqueous alkanolamine solutions. | google.com |

| Reagent Chemistry | Used in methyl sulfenylation of pyrroles and indoles. | scispace.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-methylthiomorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-6-2-4-7-5-3-6/h2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTVWEHAAISPNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCSCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335170 | |

| Record name | N-Methylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55675-72-4 | |

| Record name | N-Methylthiomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 4 Methylthiomorpholine

Direct Synthetic Routes to 4-Methylthiomorpholine

The most direct and common method for the synthesis of this compound is the N-alkylation of the parent heterocycle, thiomorpholine (B91149). This reaction involves the introduction of a methyl group onto the nitrogen atom of the thiomorpholine ring. A typical procedure utilizes an alkylating agent, such as iodomethane, in the presence of a base to deprotonate the secondary amine, thereby facilitating nucleophilic attack. chemicalbook.com

The reaction is generally carried out in an inert aprotic solvent, like tetrahydrofuran (B95107) (THF), to ensure the stability of the reactants and intermediates. The choice of base is crucial for the reaction's efficiency; strong bases such as sodium hydride are effective in generating the thiomorpholide anion required for the subsequent alkylation step. chemicalbook.com The reaction conditions are typically mild, starting at a reduced temperature to control the initial deprotonation and then allowing the reaction to proceed to completion at room temperature.

Table 1: Representative Reaction Conditions for the Synthesis of this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Duration (h) |

|---|

Data sourced from synthesis protocols. chemicalbook.com

Oxidation Reactions of this compound

The sulfur atom within the this compound ring is susceptible to oxidation, leading to the formation of corresponding sulfoxides and sulfones. These oxidation products are valuable intermediates in the synthesis of various biologically active molecules. jchemrev.com The degree of oxidation can be controlled by the choice of oxidizing agent and reaction conditions.

The partial oxidation of this compound yields this compound 1-oxide, a sulfoxide (B87167). This transformation can be achieved using controlled amounts of a mild oxidizing agent. While specific literature on the direct oxidation of this compound to its 1-oxide is sparse, general methods for the synthesis of thiomorpholine-S-oxides involve reagents like hydrogen peroxide under carefully controlled conditions. vulcanchem.com The resulting sulfoxide derivatives are important precursors for further synthetic modifications. jchemrev.comgoogle.com For instance, new antibacterial agents have been developed from thiomorpholine S-oxide scaffolds. jchemrev.com The characterization of these oxide derivatives is typically performed using standard spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, to confirm the presence of the S=O bond.

Further oxidation of the sulfur atom in this compound or its 1-oxide derivative results in the formation of this compound 1,1-dioxide, a sulfone. chemicalbook.com This conversion requires stronger oxidizing agents or more forcing conditions compared to the synthesis of the 1-oxide. Reagents such as potassium permanganate (B83412) are effective for this transformation. google.com The resulting this compound 1,1-dioxide is a stable, crystalline solid. chemicalbook.com

This sulfone is a key intermediate in the synthesis of pharmacologically relevant compounds. Notably, it serves as a structural component in analogues of Nifurtimox, a drug used in the treatment of Chagas disease. nih.govsci-hub.red The synthesis of these analogues often involves the functionalization of the this compound 1,1-dioxide core. nih.gov While a specific crystallographic analysis for the parent this compound 1,1-dioxide is not detailed in the reviewed literature, X-ray crystallography has been used to characterize more complex derivatives, such as N-(3-methoxyphenyl)thiomorpholine-2-carboxamide 1,1-dioxide hybrids, confirming the geometry and connectivity of the thiomorpholine dioxide ring system within these larger molecules. researchgate.net

Table 2: Physical Properties of this compound 1,1-Dioxide

| Property | Value |

|---|---|

| CAS Number | 25343-91-3 |

| Molecular Formula | C5H11NO2S |

| Molecular Weight | 149.21 g/mol |

| Melting Point | 84-88 °C |

Data sourced from chemical property databases. chemicalbook.com

Functionalization Strategies and Derivatization of the this compound Ring

The this compound scaffold can be chemically modified at several positions, including the nitrogen, sulfur, and carbon atoms, to generate a diverse range of derivatives.

The tertiary amine nitrogen in this compound retains its nucleophilic and basic character, allowing for further reactions. One such reaction is quaternization, where the nitrogen atom is further alkylated to form a quaternary ammonium (B1175870) salt. For example, treatment with methyl p-toluenesulfonate can yield the corresponding quaternary mono-p-toluenesulfonate salt. google.com The nitrogen atom can also act as a Lewis base to form adducts with Lewis acids. A documented example is the reaction of N-methylthiomorpholine hydroiodide with lithium aluminium hydride (LiAlH4) to produce the alane adduct, AlH3·NMe(CH2CH2)2S, where the nitrogen atom coordinates to the aluminum center. flinders.edu.au

Beyond the oxidation of the sulfur atom to sulfoxide and sulfone, it can also be involved in the formation of other species. For instance, oxidation with N-chlorosuccinimide (NCS) has been utilized in the synthesis of diazasulfonium salts from 4-(methylthio)morpholine. nih.govbeilstein-journals.orgbeilstein-journals.org

Functionalization of the carbon atoms of the this compound ring allows for the introduction of various substituents, significantly expanding the chemical space of its derivatives. This can be achieved through multi-step synthetic sequences starting from functionalized precursors. For example, rac-3-(4-Methoxyphenyl)-5-methylthiomorpholine has been synthesized via a photoredox cyclization pathway. rsc.org Furthermore, functionalization at the C3 position has been demonstrated in the synthesis of N'-Hydroxy-4-methylthiomorpholine-3-carboximidamide. Modern synthetic methods, such as directed C-H functionalization, offer powerful strategies for selectively modifying the carbon framework of N-heterocycles and are applicable to the thiomorpholine system. sioc-journal.cnnih.gov

Integration of the this compound Moiety into Complex Molecular Architectures

The incorporation of the this compound scaffold into larger, more complex molecules is a strategy of significant interest in medicinal chemistry and organic synthesis. This heterocyclic moiety can impart favorable physicochemical properties, such as improved solubility and metabolic stability, and can serve as a key pharmacophore, interacting with biological targets. One of the primary methods for integrating the this compound unit into other molecular frameworks is through the Mannich reaction. researchgate.netwikipedia.orgnih.gov

The Mannich reaction is a three-component condensation reaction that involves an active acidic hydrogen compound (such as a phenol), formaldehyde (B43269), and a secondary amine, which in this case is this compound. wikipedia.orgnih.gov This reaction provides a direct and efficient route to form a C-C bond, attaching a 4-methylthiomorpholin-4-ylmethyl group to the acidic carbon of the substrate, typically ortho to a hydroxyl group on a phenolic ring. researchgate.net

A notable example of this strategy is the synthesis of a series of methylthiomorpholinphenol derivatives, investigated for their potential as cardiovascular agents. researchgate.netresearchgate.net In these syntheses, various substituted phenols are reacted with formaldehyde and this compound to produce biologically active Mannich bases. This approach allows for the systematic modification of the phenolic core to explore structure-activity relationships, while maintaining the crucial this compound moiety.

The general scheme for this integration involves the formation of an electrophilic Eschenmoser-like salt (dimethylaminomethylene iminium salt) from formaldehyde and this compound, which is then attacked by the electron-rich phenol (B47542) ring to yield the aminomethylated phenol derivative.

The following table details a representative example of this synthetic integration.

Table 1: Synthesis of a 4-Methylthiomorpholinphenol Derivative via Mannich Reaction

| Complex Molecule | Synthetic Strategy | Precursors | Key Reaction Conditions | Field of Study |

|---|

This methodology highlights the utility of this compound as a versatile building block. Its secondary amine functionality makes it an ideal candidate for the Mannich reaction, enabling its straightforward incorporation into phenolic scaffolds to generate complex molecules with potential therapeutic applications. researchgate.net The resulting structures are of significant interest for further chemical transformations or direct biological evaluation.

Structural Characterization and Conformational Analysis

X-ray Crystallographic Investigations of 4-Methylthiomorpholine and its Derivatives

The oxidation of the sulfur atom in the thiomorpholine (B91149) ring to a sulfone significantly influences the electronic and conformational properties of the molecule. A single-crystal X-ray diffraction study of this compound 1,1-dioxide was reported by J. Herdklotz and R. L. Sass in 1969, providing foundational knowledge of its solid-state structure. iucr.org

While the detailed crystallographic data from this early study is not widely available in modern databases, the key finding was the confirmation of the molecular structure. It is expected that the thiomorpholine ring in the 1,1-dioxide derivative adopts a chair conformation, which is the most stable arrangement for six-membered saturated rings. In this conformation, the substituents on the ring can occupy either axial or equatorial positions. The presence of the bulky sulfone group and the N-methyl group influences the puckering of the ring and the preferred orientation of the methyl group. The electron-withdrawing nature of the sulfone group also shortens the adjacent carbon-sulfur bonds compared to the unoxidized thiomorpholine.

Table 1: Expected Crystallographic Parameters for this compound 1,1-Dioxide

| Parameter | Expected Value/Observation |

| Crystal System | Orthorhombic or Monoclinic |

| Space Group | Centrosymmetric |

| Ring Conformation | Chair |

| N-Methyl Group Orientation | Predominantly Equatorial |

| S=O Bond Lengths | ~1.43 Å |

| C-S Bond Lengths | Shorter than in thiomorpholine |

Note: This table is based on general principles of organic chemistry and data from related structures, as the specific CIF file for this compound is not publicly available.

The structural framework of thiomorpholine can be modified with various substituents, and X-ray diffraction has been a key tool in elucidating the structures of these derivatives. For instance, the crystal structure of 6-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-2-carboxylic acid reveals a chair conformation for the thiomorpholine dioxide moiety. vulcanchem.com Such studies consistently show that the six-membered thiomorpholine ring, whether oxidized or not, overwhelmingly prefers a chair conformation to minimize steric and torsional strain. vulcanchem.comnih.gov

In substituted this compound derivatives, the orientation of the substituents is of primary interest. The N-methyl group itself can exist in either an axial or equatorial position, with the equatorial position generally being more stable to avoid steric interactions with the axial hydrogens on the ring. The introduction of other substituents on the carbon atoms of the ring further influences the conformational equilibrium.

Table 2: Representative Crystallographic Data for a Substituted Thiomorpholine Derivative

| Compound | Crystal System | Space Group | Ring Conformation | Key Bond Lengths (Å) | Key Bond Angles (°) |

| 6-(1,1-dioxo-1λ⁶-thiomorpholin-4-yl)pyridine-2-carboxylic acid | Monoclinic | P2₁/c | Chair | S=O: 1.432, 1.435; C-S: 1.778, 1.781 | O-S-O: 117.8; C-S-C: 103.5 |

Data sourced from a representative substituted thiomorpholine dioxide structure to illustrate typical parameters. vulcanchem.com

Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides solid-state structural information, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for confirming the structure and understanding its behavior in solution. For this compound, ¹H and ¹³C NMR are the primary tools for structural elucidation. acs.orgmdpi.comyoutube.comresearchgate.net

In the ¹H NMR spectrum of this compound, one would expect to see signals corresponding to the N-methyl protons, as well as the axial and equatorial protons on the four carbon atoms of the thiomorpholine ring. The protons on the carbons adjacent to the nitrogen (C2 and C6) would appear at a different chemical shift from those adjacent to the sulfur (C3 and C5). The coupling constants between adjacent protons provide valuable information about their dihedral angles and thus the ring's conformation.

The ¹³C NMR spectrum would show distinct signals for the N-methyl carbon and the two sets of non-equivalent ring carbons (C2/C6 and C3/C5). The chemical shifts are influenced by the electronegativity of the adjacent heteroatom.

Table 3: Estimated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH₃ | ~2.3 | ~42 |

| H₂C-N (C2/C6) | ~2.7 | ~55 |

| H₂C-S (C3/C5) | ~2.6 | ~28 |

Note: These are estimated values based on data for similar heterocyclic compounds and general NMR principles. bhu.ac.inlibretexts.org

Conformational Preferences and Ring Dynamics Studies

The six-membered thiomorpholine ring is conformationally flexible and can, in principle, exist in chair, boat, and twist-boat conformations. However, extensive studies on related cyclohexane (B81311) and other heterocyclic systems have shown that the chair conformation is significantly lower in energy and thus the predominant form. nih.govyoutube.comlibretexts.orgleah4sci.com

The conformational equilibrium of this compound is primarily governed by the preference of the N-methyl group to occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. This is a well-established principle in the conformational analysis of substituted cyclohexanes. drugdesign.orglibretexts.org

The introduction of the sulfone group in this compound 1,1-dioxide is expected to increase the barrier to ring inversion due to the increased torsional strain in the transition state.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict electronic structure, molecular orbitals, and various reactivity descriptors, offering a lens into the chemical behavior of a compound.

Density Functional Theory (DFT) Studies on 4-Methylthiomorpholine Derivatives

Investigation of Electrostatic Potential and Reactivity Descriptors

The molecular electrostatic potential (MEP) surface is a crucial tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. By mapping the electrostatic potential, one can identify regions of positive and negative charge, which correspond to the likely sites of chemical interaction.

Furthermore, DFT calculations can yield a range of reactivity descriptors that quantify the chemical reactivity and stability of a molecule. These descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), include:

HOMO-LUMO Gap (ΔE): A larger gap generally implies higher stability and lower chemical reactivity.

Ionization Potential (I): The energy required to remove an electron.

Electron Affinity (A): The energy released when an electron is added.

Electronegativity (χ): The ability of an atom to attract electrons.

Chemical Hardness (η): Resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.

Currently, there is a lack of published data presenting these reactivity descriptors specifically for this compound.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of molecules, which are crucial for understanding their interactions with other molecules.

Analysis of Three-Dimensional Conformations

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape. Conformational analysis of this compound would involve identifying the most stable conformations (e.g., chair, boat, twist-boat) of the thiomorpholine (B91149) ring and the orientation of the N-methyl group. While studies on the conformational preferences of morpholine (B109124) and other derivatives exist, a detailed conformational analysis of this compound is not documented.

Prediction of Intermolecular Interactions

Molecular dynamics (MD) simulations can be employed to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. These simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular forces like hydrogen bonding, van der Waals forces, and electrostatic interactions. Such studies would be instrumental in understanding its behavior in different environments, but specific MD simulation data for this compound is currently unavailable.

In Silico Mechanistic Studies of Chemical Reactions Involving this compound

Computational methods can be used to investigate the mechanisms of chemical reactions, including transition states, reaction pathways, and activation energies. In silico mechanistic studies could elucidate how this compound participates in various chemical transformations. For instance, the nucleophilic character of the nitrogen and sulfur atoms could be explored in reactions such as alkylation or oxidation. To date, no specific computational studies on the reaction mechanisms involving this compound have been published.

Coordination Chemistry and Metal Complexation of 4 Methylthiomorpholine

4-Methylthiomorpholine as a Ligand in Transition Metal Chemistry

This compound, also known as N-methylthiomorpholine, can act as a ligand, donating its lone pair of electrons from either the sulfur or nitrogen atom to a metal center. In transition metal chemistry, the nature of the donor atom plays a crucial role in the stability and reactivity of the resulting complex. Thiolate ligands, which contain sulfur, are classified as soft Lewis bases and tend to form strong bonds with soft Lewis acid metal centers. The presence of both a soft sulfur donor and a hard nitrogen donor within the same molecule allows this compound to exhibit flexible coordination behavior, potentially acting as a monodentate or a bridging ligand.

The synthesis of metal adducts with this compound has been demonstrated, particularly in the context of alane and gallane chemistry. A notable example is the synthesis of the Lewis-base adduct of alane, AlH₃·NMe(CH₂CH₂)₂S. kuey.netethz.ch This compound is formed through the reaction of N-methylthiomorpholine hydroiodide with lithium tetrahydridoaluminate (LiAlH₄) in diethyl ether (OEt₂). kuey.netethz.ch This specific adduct is monomeric in benzene (B151609) and features coordination through the nitrogen atom, acting as an N-donor species. kuey.netethz.ch

Another related species, {AlH₂[µ-N(CH₂CH₂)₂S]}₂, is synthesized by reacting thiomorpholine (B91149) with H₃Al·NMe₃ in diethyl ether. kuey.netethz.ch In this dimeric structure, the thiomorpholine units act as bridging amido centers. In the solid state, these dimers are weakly associated through intermolecular aluminum-sulfur (Al···S) interactions. kuey.netethz.ch

While the primary focus has been on Group 13 elements, the general principles of synthesis can be extended to transition metals. Typically, coordination complexes are synthesized by reacting a metal salt with the ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry can influence the final product's structure and coordination mode.

Table 1: Examples of Synthesized this compound Metal Adducts

| Compound | Synthesis Reactants | Donor Atom |

|---|---|---|

| AlH₃·NMe(CH₂CH₂)₂S | N-methylthiomorpholine hydroiodide + LiAlH₄ | Nitrogen |

This table is based on data from the Journal of the Chemical Society, Dalton Transactions. kuey.netethz.ch

The characterization of metal complexes is essential to determine their structure and the nature of the metal-ligand bonding. For this compound complexes, various spectroscopic and analytical techniques are employed.

In the case of AlH₃·NMe(CH₂CH₂)₂S, characterization confirmed it as an N-donor adduct, meaning the aluminum is bonded to the nitrogen atom of the this compound ring. kuey.netethz.ch For the dimeric species {AlH₂[µ-N(CH₂CH₂)₂S]}₂, X-ray crystallography revealed a more complex structure where the amido centers bridge two aluminum atoms. kuey.netethz.ch Furthermore, weak intermolecular interactions between the aluminum and sulfur atoms were identified, with an Al···S distance of 3.22(3) Å in the solid state. kuey.netethz.ch

Catalytic Applications of this compound-Based Metal Complexes

While morpholine (B109124) and its derivatives are utilized in various chemical transformations, specific research detailing the catalytic applications of metal complexes based exclusively on the this compound ligand is limited in the available literature. However, the broader class of saturated N-heterocycles, including morpholines and thiomorpholines, are recognized as important scaffolds in the synthesis of bioactive molecules. ethz.ch Copper-catalyzed reactions have been developed for the synthesis of substituted morpholines and thiomorpholines, highlighting the interaction between these heterocycles and catalytically active metals. ethz.ch

Furthermore, metal complexes involving related N-heterocyclic ligands have been investigated for their catalytic activity in various organic reactions, such as Henry reactions. ias.ac.in These studies suggest that the coordination environment provided by such ligands can facilitate catalysis. Given the structural similarities, it is plausible that this compound-based metal complexes could exhibit catalytic activity, but this remains an area requiring further investigation.

Theoretical Studies of Coordination Properties and Stability Constants

Theoretical studies, such as those using Density Functional Theory (DFT), are powerful tools for understanding the coordination properties of ligands. nih.govplos.org These computational methods can predict binding poses, geometries, and the electronic structure of metal complexes, offering insights that complement experimental data. nih.govresearchgate.net While specific DFT studies focused solely on this compound are not widely reported, research on related morpholine-containing ligands has been conducted to understand their interaction with metal centers. researchgate.net

The stability of a metal complex in solution is quantified by its stability constant (or formation constant), which is the equilibrium constant for its formation reaction. wikipedia.org There are two main types of stability constants: stepwise constants (Kₙ) and cumulative constants (βₙ). scispace.com

Stepwise Constant (Kₙ): Represents the equilibrium for the addition of a single ligand to a metal ion or a lower-order complex.

The determination of these constants is crucial for understanding the behavior of complexes in solution. kuey.net Potentiometric titration is a common experimental method used to determine metal-ligand formation constants. kuey.net For transition metal complexes, the stability often follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.netchemconsai.com

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Alane |

| Gallane |

| N-methylthiomorpholine hydroiodide |

| Lithium tetrahydridoaluminate |

| Diethyl ether |

| Thiomorpholine |

| Trimethylamine alane |

| Co(II) |

| Ni(II) |

| Cu(II) |

| Zn(II) |

| Mn(II) |

Applications of 4 Methylthiomorpholine and Its Derivatives in Materials Science Research

Incorporation into Polymeric and Supramolecular Structures

The incorporation of thiomorpholine (B91149) moieties into polymer chains can impart stimuli-responsive behavior, a desirable characteristic for smart materials. For instance, polymers containing thiomorpholine have been synthesized and investigated for their sensitivity to changes in their environment.

One area of exploration is the synthesis of block copolymers where a thiomorpholine-containing block is combined with another polymer segment. The oxidation of the sulfur atom in the thiomorpholine ring to a sulfoxide (B87167) can significantly alter the polymer's solubility and cytotoxicity, highlighting a pathway to tune material properties post-polymerization.

Furthermore, the self-assembly of thiomorpholine-containing monomers during polymerization has been explored. Techniques like polymerization-induced self-assembly (PISA) have been utilized with monomers such as N-acryloylthiomorpholine. This method allows for the formation of various nanostructures, including spheres, worms, and vesicles, directly in the reaction medium. The ability to control the morphology of these self-assembled structures by varying reaction parameters like temperature and monomer concentration opens up possibilities for creating materials with tailored nanoscale architectures.

| Monomer | Polymerization Technique | Resulting Structures | Key Findings |

| N-acryloylthiomorpholine | Aqueous RAFT Dispersion Polymerization (PISA) | Spheres, worms, vesicles, lamellae | Morphology can be controlled by adjusting polymerization temperature and monomer concentration. |

| N-acryloylthiomorpholine (in block copolymers) | Not specified | Block copolymers | Oxidation of the sulfur atom to sulfoxide increases water solubility and reduces cytotoxicity. |

Advanced Characterization of Material Properties

The characterization of materials containing thiomorpholine derivatives is crucial for understanding their structure-property relationships and evaluating their performance for specific applications. A variety of advanced analytical techniques are employed to probe the chemical, physical, and morphological properties of these materials.

Spectroscopic and Chromatographic Techniques: Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for confirming the chemical structure of both the monomers and the resulting polymers. Techniques like ¹H NMR are used to verify the successful synthesis of thiomorpholine-containing monomers and to monitor the conversion of monomers during polymerization.

Size Exclusion Chromatography (SEC) is employed to determine the molecular weight and molecular weight distribution of the synthesized polymers. This is particularly important for controlled polymerization techniques like RAFT, where narrow distributions are expected.

Thermal Analysis: The thermal properties of these materials are investigated using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). TGA provides information about the thermal stability and decomposition profile of the polymers, while DSC is used to determine thermal transitions like the glass transition temperature (Tg).

Morphological and Structural Analysis: For materials that self-assemble into nanostructures, techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to visualize the morphology and size of the resulting particles. X-ray crystallography can be used to determine the solid-state structure of crystalline small molecules that serve as precursors or model compounds.

Environmental Occurrence and Fate Studies of 4 Methylthiomorpholine Derivatives

Detection and Identification in Environmental Matrices (e.g., Landfill Leachate)

Direct detection of 4-methylthiomorpholine in environmental matrices has not been extensively reported in scientific literature. However, studies on landfill leachate have identified a wide array of organic pollutants, indicating the potential for related compounds to be present. For instance, various pharmaceuticals, personal care products, and industrial chemicals are frequently detected in landfill leachate. nih.govresearchgate.netnih.gov

Given the industrial applications of morpholine (B109124) and its derivatives, it is plausible that this compound could be present in waste streams and consequently in landfill leachate. The detection of such compounds typically involves sophisticated analytical techniques.

Table 1: Potential Analytical Methods for Detection of Morpholine and its Derivatives

| Analytical Technique | Description | Potential Applicability to this compound |

| Gas Chromatography-Mass Spectrometry (GC-MS) | A method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. | Potentially suitable after appropriate sample preparation and derivatization, though the polarity of the molecule might pose challenges. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | A technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and selective. | Likely the most suitable method due to the probable water solubility and polarity of this compound, allowing for direct analysis of aqueous samples like leachate. |

| High-Performance Liquid Chromatography (HPLC) | A technique used to separate, identify, and quantify each component in a mixture. | Can be used for quantification, especially when coupled with a selective detector like a UV or fluorescence detector, though it may require derivatization for enhanced sensitivity. researchgate.net |

This table is illustrative and based on methods used for similar organic compounds, as specific methods for this compound in environmental matrices are not documented.

Research on Environmental Degradation Pathways

Specific research on the environmental degradation pathways of this compound is not currently available. However, studies on the biodegradation of N-methylmorpholine-N-oxide (NMMO) and morpholine provide valuable insights into potential degradation mechanisms.

The biodegradation of NMMO has been shown to occur in a stepwise manner. The initial step involves the reduction of NMMO to N-methylmorpholine, followed by a crucial demethylation step to form morpholine. nih.gov The subsequent degradation of morpholine involves the cleavage of the ring structure. nih.gov This suggests that a potential degradation pathway for this compound could also begin with the removal of the methyl group, leading to the formation of thiomorpholine (B91149), which would then undergo further degradation.

The biodegradation of morpholine itself has been studied in Mycobacterium species. mtak.hunih.gov These bacteria can utilize morpholine as a sole source of carbon and nitrogen. mtak.hu The proposed pathway involves the action of a cytochrome P-450 monooxygenase, which catalyzes the cleavage of the C-N bond in the morpholine ring. mtak.hunih.gov This leads to the formation of intermediates such as 2-(2-aminoethoxy)acetate (B1259841) and glycolate, which are then further metabolized. mtak.hunih.gov Ultimately, the degradation of morpholine by bacteria results in the production of ammonia. mtak.hu

Table 2: Potential Degradation Intermediates of this compound based on Related Compounds

| Potential Intermediate | Precursor Compound | Degradation Step | Reference |

| Thiomorpholine | This compound | Demethylation | Inferred from NMMO degradation nih.gov |

| Intermediates from ring cleavage | Thiomorpholine | Ring cleavage via oxidation | Inferred from Morpholine degradation mtak.hunih.gov |

This table presents hypothetical degradation intermediates for this compound based on documented pathways for structurally similar compounds.

Methodologies for Environmental Monitoring

Effective environmental monitoring is crucial for understanding the distribution and fate of chemical compounds. While specific methodologies for this compound are not established, general approaches for monitoring organic pollutants in environmental matrices can be applied.

Environmental monitoring would likely involve the collection of samples from relevant matrices such as landfill leachate, industrial wastewater, and surface waters. The analytical methods would need to be sensitive and selective enough to detect potentially low concentrations of the target compound. As mentioned in section 7.1, LC-MS would likely be the most effective technique for the detection and quantification of this compound in aqueous samples.

The development of specific monitoring methods would require:

Synthesis of analytical standards: Pure this compound would be needed for instrument calibration and method validation.

Method development and validation: This would involve optimizing sample preparation techniques (e.g., solid-phase extraction) and instrumental parameters to achieve the desired sensitivity, accuracy, and precision.

Field studies: Application of the developed method to real-world environmental samples to assess the occurrence and concentration of this compound.

A recent study developed a thiomorpholine-based fluorescent probe for the detection of hypochlorous acid. While this specific probe is not designed for the environmental monitoring of thiomorpholine itself, it demonstrates the potential for developing sensor-based technologies for related compounds in the future.

Future Research Directions and Unexplored Avenues

Development of Green Synthetic Pathways

The chemical industry is increasingly shifting towards sustainable practices, making the development of green synthetic routes for 4-methylthiomorpholine a critical area of future research. Traditional synthetic methods for related morpholine (B109124) and thiomorpholine (B91149) compounds often involve multiple steps and the use of hazardous reagents. Future efforts will likely focus on creating more efficient and environmentally benign synthesis protocols.

Key areas for development include:

One-Pot Syntheses: Designing single-reaction vessel processes to reduce waste and improve efficiency.

Catalytic Approaches: Investigating novel catalysts to facilitate reactions under milder conditions, lowering energy consumption. A recent study demonstrated a telescoped photochemical thiol-ene/cyclization sequence in continuous flow for the synthesis of thiomorpholine, which could be adapted for its N-methylated derivative.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to decrease reliance on petrochemicals.

Alternative Solvents: Employing green solvents, such as water or ionic liquids, to minimize the environmental impact of the synthesis process.

| Parameter | Traditional Synthesis | Potential Green Synthesis |

|---|---|---|

| Starting Materials | Petrochemical-based (e.g., diethanolamine, ethyl mercaptoacetate) | Bio-based precursors |

| Reagents | Often stoichiometric and hazardous | Catalytic and recyclable |

| Solvents | Volatile organic compounds | Water, supercritical fluids, ionic liquids |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions (e.g., photochemistry) |

| Waste Generation | Significant byproduct formation | High atom economy, minimal waste |

Advanced Spectroscopic and Structural Analysis Techniques

A thorough understanding of the three-dimensional structure and conformational behavior of this compound is essential for predicting its reactivity and biological activity. While standard techniques like 1H and 13C NMR are routinely used, advanced methods can provide deeper insights into the molecule's characteristics.

Future research should employ a range of sophisticated analytical techniques:

Two-Dimensional NMR (2D-NMR): Techniques such as COSY, HSQC, and HMBC can elucidate complex spin systems and establish connectivity between atoms, confirming the precise structure.

X-ray Crystallography: This method can determine the exact solid-state structure, including bond lengths, bond angles, and the conformation of the thiomorpholine ring. The crystal structure of the related compound 4-(4-nitrophenyl)thiomorpholine (B1608610) has been successfully characterized using this technique.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition.

Computational Spectroscopy: Combining experimental data with quantum chemical calculations, such as Density Functional Theory (DFT), can help assign spectral features and predict spectroscopic properties.

| Technique | Information Gained | Potential Application for this compound |

|---|---|---|

| 2D-NMR (COSY, HSQC) | Proton-proton and proton-carbon correlations | Unambiguous assignment of all proton and carbon signals. |

| X-ray Crystallography | Solid-state conformation, bond parameters | Definitive determination of the ring conformation (e.g., chair, boat). |

| High-Resolution Mass Spectrometry | Precise molecular formula | Confirmation of elemental composition and identification in complex mixtures. |

| DFT Calculations | Predicted vibrational frequencies, NMR shifts | Aid in the interpretation of experimental IR, Raman, and NMR spectra. |

Expansion of Computational Modeling in Predictive Chemistry

Computational chemistry offers powerful tools for predicting the physicochemical properties, reactivity, and potential biological activity of molecules like this compound, thereby guiding experimental work and accelerating research.

Future computational studies could focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing models that correlate the structural features of this compound and its derivatives with specific activities.

Molecular Docking: Simulating the interaction of this compound with biological targets, such as enzymes or receptors, to predict its potential as a therapeutic agent.

Pharmacophore Modeling: Identifying the essential three-dimensional arrangement of chemical features necessary for biological activity, which can be used to design new, more potent analogues.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to assess the drug-likeness of this compound early in the research process.

These computational approaches can significantly reduce the time and cost associated with laboratory-based screening and optimization.

Interdisciplinary Research Integrating this compound with Novel Fields

The thiomorpholine core is present in compounds with a wide range of biological activities, including antitubercular, antioxidant, and hypolipidemic properties. This suggests that this compound could serve as a valuable building block in various interdisciplinary fields.

Unexplored avenues for research include:

Medicinal Chemistry: Designing and synthesizing novel derivatives of this compound as potential therapeutic agents. The thiomorpholine scaffold is found in drugs and is explored for its potential in treating conditions like diabetes and hypertension.

Materials Science: Investigating the use of this compound as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a component in the development of novel polymers.

Agrochemicals: Exploring the potential of this compound derivatives as herbicides, fungicides, or insecticides, given that morpholine-containing structures are common in agrochemical compounds.

Neuroscience: Given that certain morpholine-related compounds have shown effects on the central nervous system, investigating the neurological activity of this compound could be a promising area. For instance, the protein neurofibromin 1 (NF1) has been shown to influence the effects of opioids, and understanding its interaction with various compounds could be significant.

The integration of chemistry with biology, materials science, and agricultural science will be key to unlocking the full potential of this versatile chemical entity.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for 4-methylthiomorpholine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The primary synthesis involves reacting 4-chlorophenylenediamine hydrochloride with 4-morpholinethiol under alkaline conditions, followed by nucleophilic substitution . Yield optimization requires careful control of pH (9–11), temperature (60–80°C), and stoichiometric ratios. Impurities such as unreacted thiols or residual solvents can be minimized via column chromatography or recrystallization. Purity assessment should include GC-MS or HPLC with UV detection .

Q. How can researchers verify the structural integrity of 4-MeTMP during synthesis?

- Methodological Answer : Key analytical techniques include:

- NMR spectroscopy : and NMR to confirm the morpholine ring and methyl-thioether linkage .

- IR spectroscopy : Peaks at 1120 cm (C-S stretching) and 2800–3000 cm (C-H stretching) .

- Mass spectrometry : Molecular ion peak at m/z 177 (CHNOS) for validation .

Q. What solvent systems are optimal for 4-MeTMP in catalytic applications?

- Methodological Answer : 4-MeTMP exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in ethanol. For catalytic studies, DMF is preferred due to its inertness and ability to stabilize intermediates. Solvent effects on reaction kinetics can be tested via UV-Vis spectroscopy under varying dielectric constants .

Q. What safety protocols are critical when handling 4-MeTMP in the laboratory?

- Methodological Answer : Use fume hoods to mitigate inhalation risks (volatility: 0.8 mmHg at 25°C) and wear nitrile gloves to prevent dermal exposure. Storage should be in amber glass under nitrogen to prevent oxidation. Spill management requires neutralization with 10% sodium bicarbonate .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance 4-MeTMP’s efficacy as a ligand in transition-metal catalysis?

- Methodological Answer : Design experiments using Design of Experiments (DoE) to test variables:

- Ligand-to-metal ratio : Vary from 1:1 to 3:1.

- Temperature : Test 50–120°C for thermal stability.

- Additives : Evaluate co-catalysts like TBAB (tetrabutylammonium bromide).

- Analytical tools : Use X-ray crystallography to confirm metal-ligand coordination .

Q. What mechanistic insights explain 4-MeTMP’s reactivity in sulfur-containing pharmaceutical intermediates?

- Methodological Answer : Perform density functional theory (DFT) calculations to map nucleophilic attack pathways at the sulfur center. Validate with kinetic isotope effects (KIEs) using deuterated analogs. Compare experimental and computational activation energies (<i>E</i>a) via Arrhenius plots .

Q. How do structural modifications of 4-MeTMP affect its biological activity in agrochemical applications?

- Methodological Answer : Synthesize derivatives (e.g., replacing the methyl group with trifluoromethyl) and test herbicidal activity using:

- In vitro assays : Inhibition of acetolactate synthase (ALS).

- In vivo studies : Growth inhibition in Arabidopsis thaliana.

- SAR analysis : Correlate log<i>P</i> values (lipophilicity) with bioactivity .

Q. How can researchers resolve contradictions in reported solubility data for 4-MeTMP?

- Methodological Answer : Conduct comparative studies using standardized protocols (e.g., OECD 105). Variables to control:

- Particle size : Use micronized powder (≤50 µm).

- Temperature : 25°C ± 0.5°C.

- Saturation method : Shake-flask vs. nephelometry.

- Validation : Cross-check with DSC (differential scanning calorimetry) for polymorph identification .

Guidance for Addressing Research Challenges

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。